molecular formula C19H14N2O6 B4544032 {4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid

{4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid

Cat. No. B4544032
M. Wt: 366.3 g/mol
InChI Key: XIYSVWVNIXUXMI-GDNBJRDFSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, as seen in the synthesis of chromeno[4,3-b]pyridines through the condensation of diethyl 2,4,6-trioxoheptanedioate with aryliminomethyl phenols (Mamedov et al., 2008). Similar methodologies could be applied to synthesize the compound , leveraging condensation strategies to construct the pyrimidine core.

Molecular Structure Analysis

The molecular structure of compounds within this chemical class can be analyzed through various spectroscopic techniques, including NMR, IR spectroscopy, and X-ray crystallography. For instance, the structure of triorganotin(IV) complexes, which share some structural features with the target compound, was elucidated using these methods, revealing a polymeric structure in the solid state (Baul et al., 2002). Such detailed structural analysis is crucial for understanding the reactivity and properties of the compound.

Chemical Reactions and Properties

The compound's reactivity and chemical properties can be inferred from studies on similar structures. For example, the reactivity of pyrimidinyl derivatives towards nucleophiles and electrophiles can provide insights into potential chemical reactions (Jakubkienė et al., 2007). These studies help in understanding how such compounds can be further modified or utilized in synthetic chemistry.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity can be assessed through experimental measurements. While specific data on the compound might not be available, related compounds have been characterized to determine these properties, which are essential for handling and application purposes.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, can be closely related to the compound's functional groups. Studies on similar compounds, such as the analysis of acetic acid derivatives and their antimicrobial activity (Hunashal et al., 2012), offer valuable insights into the chemical behavior of the target compound.

properties

IUPAC Name

2-[4-[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O6/c22-16(23)11-27-14-8-6-12(7-9-14)10-15-17(24)20-19(26)21(18(15)25)13-4-2-1-3-5-13/h1-10H,11H2,(H,22,23)(H,20,24,26)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYSVWVNIXUXMI-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)OCC(=O)O)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-{[(5Z)-2,4,6-Trioxo-1-phenyl-1,3-diazinan-5-ylidene]methyl}phenoxy)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid
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{4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid
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{4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid
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{4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid
Reactant of Route 5
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{4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid
Reactant of Route 6
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{4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid

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